

Application Notes and Protocols for the Identification of (+)-Dalbergiphenol Metabolites

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Compound of Interest

Compound Name: (+)-Dalbergiphenol

Cat. No.: B1649410

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Introduction

(+)-Dalbergiphenol, a neoflavonoid found in plants of the *Dalbergia* genus, has garnered interest for its potential pharmacological activities. Understanding the metabolic fate of **(+)-Dalbergiphenol** is crucial for elucidating its mechanism of action, assessing its bioavailability, and evaluating its safety profile. This document provides detailed application notes and protocols for the identification and characterization of **(+)-Dalbergiphenol** metabolites using modern analytical techniques. The primary methodologies covered include in vitro metabolism using human liver microsomes followed by metabolite identification using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

I. In Vitro Metabolism of (+)-Dalbergiphenol using Human Liver Microsomes

This protocol describes a general procedure for the incubation of **(+)-Dalbergiphenol** with human liver microsomes (HLMs) to generate potential phase I and phase II metabolites.

Experimental Protocol

1. Materials and Reagents:

- **(+)-Dalbergiphenol**

- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Alamethicin
- Potassium phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

2. In Vitro Incubation:

- Prepare a stock solution of **(+)-Dalbergiphenol** in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
- On ice, thaw the pooled human liver microsomes. Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
- To activate UDP-glucuronosyltransferases (UGTs) for the generation of glucuronide conjugates, pre-incubate the microsomal suspension with alamethicin (final concentration 25 µg/mg protein) on ice for 15 minutes.
- In a microcentrifuge tube, combine the following reagents in the specified order:
 - Potassium phosphate buffer (0.1 M, pH 7.4)
 - HLM suspension (to achieve a final protein concentration of 0.5 mg/mL)

- **(+)-Dalbergiphenol** stock solution (to achieve a final concentration of 10 μ M)
- UDPGA (for phase II metabolism, final concentration 2 mM)
- Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
- Terminate the reaction by adding two volumes of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-Q-TOF-MS analysis.

Workflow for In Vitro Metabolism



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Workflow for the in vitro metabolism of **(+)-Dalbergiphenol**.

II. Sample Preparation from Biological Matrices

For the analysis of **(+)-Dalbergiphenol** metabolites from in vivo studies, proper sample preparation is critical to remove interfering substances and enrich the analytes of interest.

Protocol for Solid-Phase Extraction (SPE) of Plasma and Urine

1. Materials and Reagents:

- Mixed-mode cation-exchange (MCX) SPE cartridges
- Methanol (MeOH)
- Acetonitrile (ACN)
- Formic acid
- Ammonia solution
- Ultrapure water

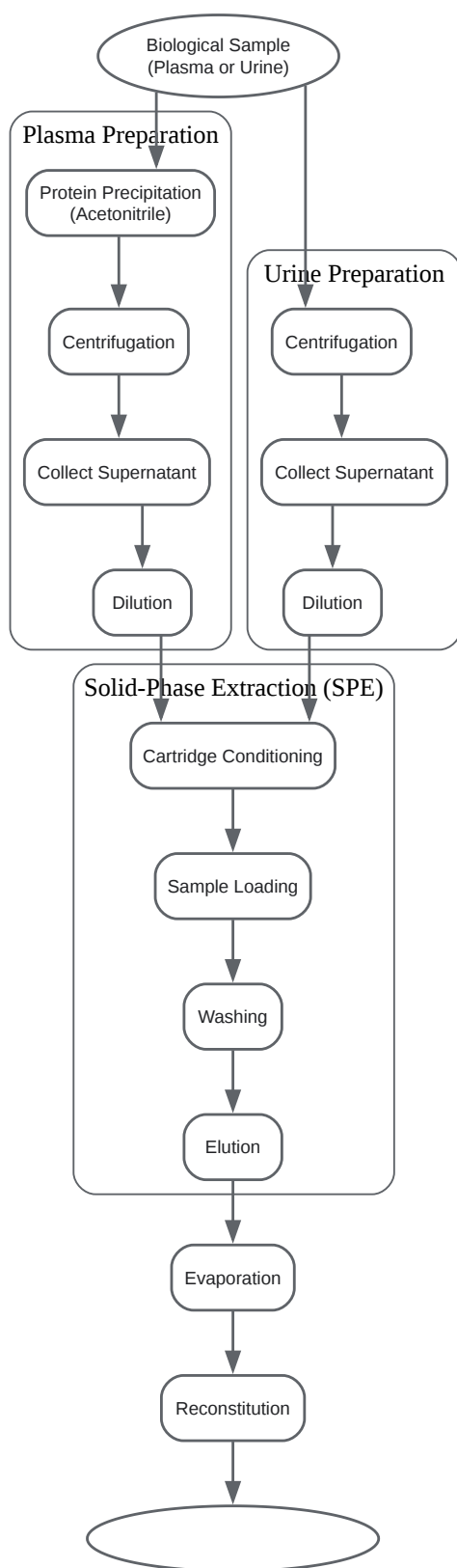
2. SPE Protocol for Plasma:

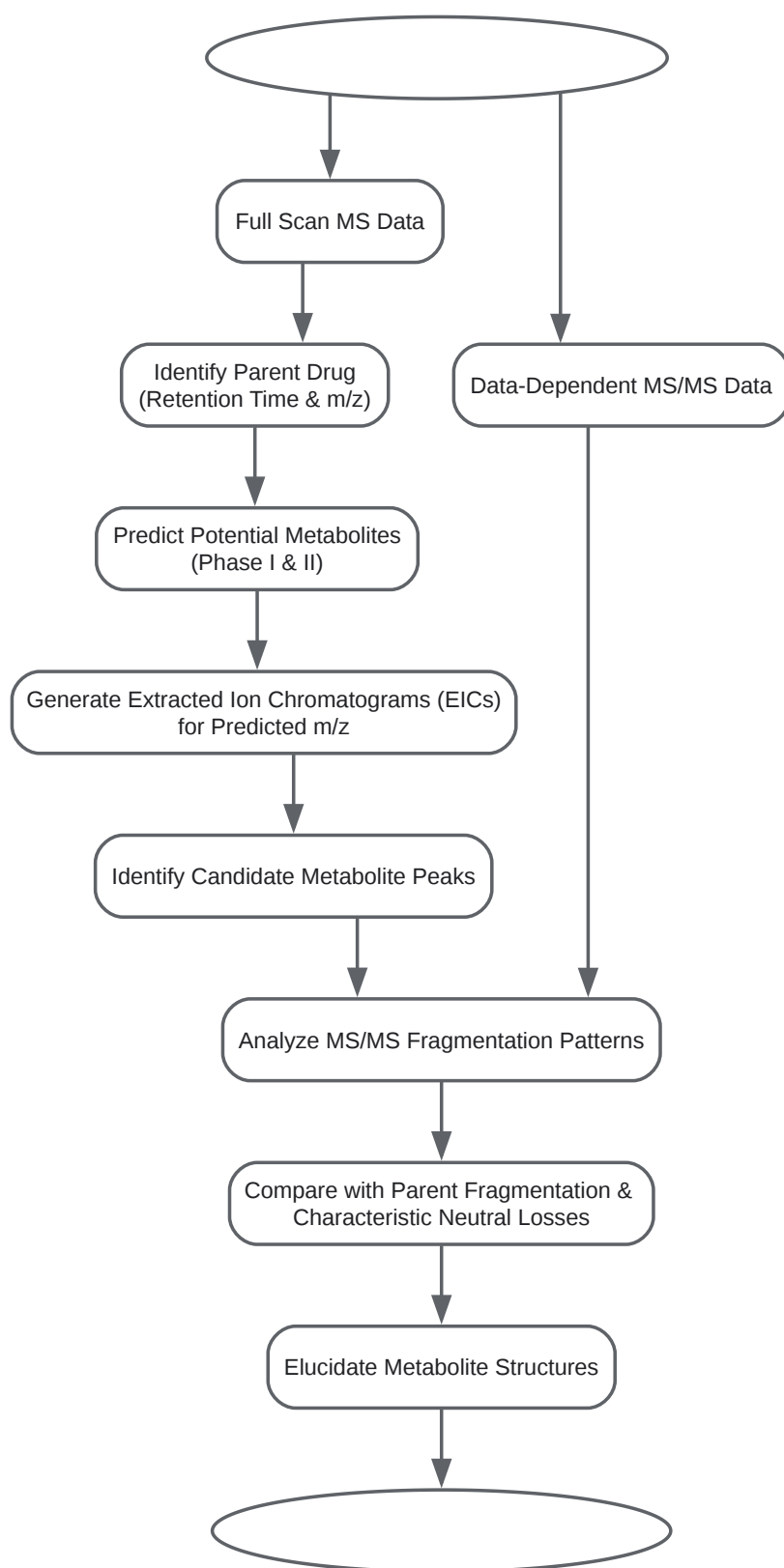
- Precipitate proteins from 500 μ L of plasma by adding 1.5 mL of ice-cold acetonitrile. Vortex and centrifuge.
- Collect the supernatant and dilute with 4 volumes of water containing 0.1% formic acid.
- Condition the MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
- Load the diluted plasma sample onto the conditioned cartridge.
- Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.
- Elute the metabolites with 2 mL of 5% ammonia in methanol.
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

3. SPE Protocol for Urine:

- Centrifuge 1 mL of urine to remove particulate matter.
- Dilute the supernatant with an equal volume of water containing 0.1% formic acid.
- Follow steps 3-7 from the plasma SPE protocol.

Experimental Workflow for Sample Preparation





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